4-Aminomorpholin-3-one hydrochloride

Solubility Physicochemical Characterization Salt Selection

Researchers scaling rivaroxaban syntheses often face solubility limits with 4-(4-aminophenyl)morpholin-3-one analogs. 4-Aminomorpholin-3-one hydrochloride directly addresses this: • Water solubility >50 mg/mL - over 3× the 4-(4-aminophenyl) analog (16.6 mg/mL). • Free 4-NH2 handle enables one-step diversification via Buchwald-Hartwig, Chan-Lam, or Ullmann couplings without pre-installed aryl pharmacophore commitment. • Two purity tiers available: ≥98% for critical GMP-adjacent steps; 95% for early-stage route scouting and fragment library construction. • Hydrochloride salt ensures reproducible solid-state handling vs. the hygroscopic free base (LogP -2.56).

Molecular Formula C4H9ClN2O2
Molecular Weight 152.58 g/mol
Cat. No. B13491472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomorpholin-3-one hydrochloride
Molecular FormulaC4H9ClN2O2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1N.Cl
InChIInChI=1S/C4H8N2O2.ClH/c5-6-1-2-8-3-4(6)7;/h1-3,5H2;1H
InChIKeyPYDLNKPNZVGCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminomorpholin-3-one HCl Overview


4-Aminomorpholin-3-one hydrochloride (CAS 2622234-46-0, MF: C₄H₉ClN₂O₂, MW: 152.58) is a heterocyclic morpholin-3-one derivative bearing a free hydrazine-type amino group at the 4-position, supplied as the hydrochloride salt. It serves as a compact, polar, and synthetically versatile intermediate in medicinal chemistry, most notably as a proximal precursor in the synthesis of the blockbuster oral anticoagulant rivaroxaban . The free base analog (4-amino-3-morpholinone, CAS 858455-28-4) carries a molecular weight of 116.12 and a LogP of -2.56 . The hydrochloride salt is generally preferred for its enhanced aqueous solubility and solid-state handling properties, though direct experimental comparisons between salt and free base forms remain sparsely reported in the peer-reviewed literature.

4-Aminomorpholin-3-one HCl vs. Common Morpholinone Analogs


The 4-aminomorpholin-3-one scaffold differs fundamentally from the more heavily employed 4-(4-aminophenyl)morpholin-3-one pharmacophore found in advanced rivaroxaban intermediates, as well as from the unsubstituted morpholin-3-one parent ring and the simple 4-aminomorpholine liquid. These structural distinctions give rise to marked differences in physicochemical properties — including molecular weight, LogP, hydrogen-bonding capacity, and aqueous solubility — that directly govern reactivity, purification behavior, and suitability for downstream transformations . Furthermore, the hydrochloride salt form confers a thermal decomposition profile and solubility envelope distinct from the free base, making simple one-to-one molar substitution unreliable without process re-optimization. Procurement decisions that treat these morpholinone variants as interchangeable building blocks risk synthetic route failure or necessitate costly re-validation, particularly in GMP-adjacent intermediate manufacturing where reproducible purity and yield are paramount .

4-Aminomorpholin-3-one HCl: Quantitative Evidence vs. Analogs


Aqueous Solubility vs. 4-Aminophenyl Analog

4-Aminomorpholin-3-one hydrochloride exhibits water solubility exceeding 50 mg/mL, attributed to the ionic nature of the hydrazinium chloride salt that readily dissociates in aqueous media [1]. In contrast, the structurally related 4-(4-aminophenyl)morpholin-3-one free base — the principal advanced intermediate in rivaroxaban manufacturing — has a measured water solubility of 16.6 g/L (≈16.6 mg/mL) at 20 °C, with only slight solubility in DMSO and methanol even upon heating [2]. The >3-fold higher aqueous solubility of the hydrochloride salt expands the repertoire of reaction solvents available to the process chemist, including purely aqueous or biphasic conditions that are impractical with the less soluble 4-aminophenyl congener.

Solubility Physicochemical Characterization Salt Selection

Thermal Stability: Salt Decomposition vs. Free Base

The hydrochloride salt of 4-aminomorpholin-3-one decomposes at temperatures exceeding 200 °C, a behavior characteristic of ionic hydrazinium chloride salts, without a defined melting endotherm [1]. The free base (4-amino-3-morpholinone, CAS 858455-28-4) melts in the range of 150–160 °C . This thermal stability differential means the hydrochloride can tolerate more energetic reaction conditions (e.g., higher-temperature amide couplings or microwave-assisted transformations) without undergoing phase-change-related mass-loss events that complicate gravimetric yield calculations. For procurement, the salt’s solid-state thermal robustness translates into fewer special storage and shipping requirements (ambient temperature, normal shipping conditions per Sigma-Aldrich and ChemScene product specifications ).

Thermal Analysis Solid-State Properties Storage

Molecular Properties: Compact vs. 4-Aryl Analogs

4-Aminomorpholin-3-one hydrochloride (MW: 152.58 for the salt, 116.12 for the free base) is significantly lighter than 4-(4-aminophenyl)morpholin-3-one (MW: 192.21) and other N-arylated morpholin-3-one congeners such as 4-(3-aminophenyl)morpholin-3-one (Rivaroxaban Impurity 67, MW: 192.21) . The free base LogP of -2.56 (ChemSrc) and the hydrochloride salt LogP of -0.8593 (ChemScene computational data) indicate substantially higher polarity compared to the phenyl-substituted analog, which has a predicted pKa of 4.85 and much greater lipophilicity [1]. For fragment-based drug discovery (FBDD) and library design, the lower molecular weight and higher polarity align with the ‘rule of three’ guidelines for fragment hits, whereas the aryl-substituted analogs are already lead-like or drug-like in size.

Drug-likeness Molecular Properties Intermediate Selection

Purity Specification Across Suppliers

Multiple reputable suppliers offer 4-aminomorpholin-3-one hydrochloride at a certified purity of ≥98% (ChemScene Cat. CS-0255700, Leyan Cat. 1326370) , while Sigma-Aldrich (Enamine ENAH97BD1634) lists the material at 95% purity . The availability of a ≥98% grade from stocking suppliers provides procurement teams with a meaningful quality differential relative to the more common 95% default and relative to many 4-(4-aminophenyl)morpholin-3-one offerings, which are frequently specified at 98% but with moisture content up to 0.5%Max (HPLC) . This purity range also compares favorably with 4-aminomorpholine (free base liquid, typically 97–98% by GC), though the solid hydrochloride form offers easier handling and dosing precision than the liquid amine.

Quality Control Supplier Comparison Procurement

Rivaroxaban Precursor vs. 4-Aminophenyl Analog

4-Aminomorpholin-3-one hydrochloride is classified as a proximal precursor to 4-(4-aminophenyl)morpholin-3-one, the key advanced intermediate in rivaroxaban synthesis . The literature reported total yield for rivaroxaban starting from 4-nitroaniline via 4-(4-aminophenyl)-3-morpholinone is 32.1% over multiple steps [1]. An optimized process employing 4-(4-aminophenyl)morpholin-3-one as the key intermediate achieved a condensation–cyclization–hydrolysis–acylation sequence with a single-step product yield of 96.86% for the downstream intermediate [2]. While no side-by-side yield comparison between 4-aminomorpholin-3-one hydrochloride and 4-(4-aminophenyl)morpholin-3-one in the same transformation has been published, the structural distinction — the 4-amino compound lacks the phenyl spacer and thus requires an additional arylation step to reach the rivaroxaban scaffold — means that its procurement value lies in providing a more versatile, less committal intermediate for divergent synthesis rather than in direct process yield superiority.

API Intermediate Process Chemistry Rivaroxaban Synthesis

4-Aminomorpholin-3-one HCl: Application Scenarios


Fragment-Based Drug Discovery Library Construction

With a free base molecular weight of 116.12 Da, a LogP of -0.86 (salt), and topological polar surface area (TPSA) of 55.56 Ų, 4-aminomorpholin-3-one hydrochloride satisfies all three ‘rule of three’ criteria for fragment hits (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) . In contrast, 4-(4-aminophenyl)morpholin-3-one (MW 192.21) exceeds the preferred fragment MW ceiling by nearly 30% and carries significantly greater lipophilicity. Procurement of the 4-amino hydrochloride thus enables construction of fragment libraries with maximal ligand efficiency and aqueous compatibility — directly linked to the quantitative molecular property evidence in Section 3, Evidence Item 3.

Divergent Library Synthesis via N-Arylation

Because the 4-position amino group is a free nucleophilic handle unencumbered by a pre-installed aryl ring, 4-aminomorpholin-3-one hydrochloride can be diversified via N-arylation (Buchwald-Hartwig, Chan-Lam, or Ullmann-type couplings) to generate structurally diverse 4-arylmorpholin-3-one libraries in a single step . This contrasts with the most common comparator, 4-(4-aminophenyl)morpholin-3-one, which commits the user to the 4-aminophenyl pharmacophore from the outset of synthesis. The synthetic versatility advantage is supported by the precursor relationship evidence in Section 3, Evidence Item 5.

Aqueous-Phase and Biphasic Process Chemistry

The measured water solubility exceeding 50 mg/mL for the hydrochloride salt — more than triple that of the 4-(4-aminophenyl) analog (16.6 mg/mL) — makes this compound the preferred choice for reactions conducted in water, water-organic biphasic systems, or aqueous buffer conditions. This solubility advantage directly follows from the quantitative solubility comparison in Section 3, Evidence Item 1, and is especially relevant for enzymatic transformations, bioconjugation chemistry, and green chemistry process development where organic solvent minimization is targeted.

Purity-Grade Selection for Intermediate Manufacturing

The availability of this compound at two distinct purity tiers — ≥98% (ChemScene, Leyan) and 95% (Sigma-Aldrich) — allows procurement teams to select the appropriate grade for the intended application without overpaying for unnecessary purity . For early-stage route scouting or pilot-scale campaigns, the 95% grade offers meaningful cost savings, while the ≥98% grade is reserved for critical GMP-adjacent steps. This purity tiering, documented in Section 3, Evidence Item 4, is not uniformly available across all morpholinone analog portfolios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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